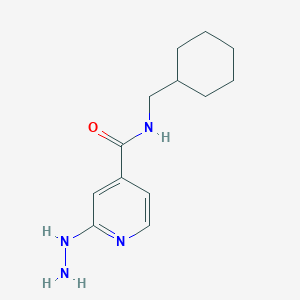

N-(cyclohexylmethyl)-2-hydrazinylpyridine-4-carboxamide

Description

N-(cyclohexylmethyl)-2-hydrazinylpyridine-4-carboxamide is a carboxamide derivative with the molecular formula C₁₃H₂₀N₄O and a molecular weight of 248.33 g/mol . Its structure features a pyridine ring substituted at the 4-position with a carboxamide group and at the 2-position with a hydrazinyl moiety. The cyclohexylmethyl group attached to the nitrogen atom introduces significant steric bulk, which may influence its physicochemical properties and reactivity .

Carboxamides like this are critical intermediates in organic synthesis and pharmaceutical research due to their ability to participate in hydrogen bonding and coordinate with metal ions .

Properties

IUPAC Name |

N-(cyclohexylmethyl)-2-hydrazinylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c14-17-12-8-11(6-7-15-12)13(18)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,14H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHWPTXCDQFUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CC(=NC=C2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(cyclohexylmethyl)-2-hydrazinylpyridine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Overview of Hydrazones

Hydrazones, a class of compounds related to this compound, are known for their diverse biological activities. They exhibit properties such as antibacterial , anticonvulsant , analgesic , anti-inflammatory , anticancer , and antimalarial effects, making them significant in drug development . The hydrazone functional group (−C=N−NH−) contributes to the nucleophilic nature of these compounds, enhancing their reactivity and biological interactions.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of cyclohexylmethyl amine with pyridine-4-carboxylic acid hydrazide. This process can be optimized through various methods, including solvent-free conditions or microwave-assisted techniques, which improve yields and purity.

Anticancer Activity

This compound has shown promising anticancer activity in various studies. For instance:

- Cell Line Studies : It has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound demonstrated significant antiproliferative effects with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through caspase activation and PARP cleavage. These mechanisms suggest that it may act by triggering programmed cell death pathways, which are crucial in cancer therapy .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Inhibition Studies : The compound exhibited inhibitory effects against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL. Its effectiveness was particularly noted against Gram-positive bacteria like Staphylococcus aureus .

Neuroprotective Effects

The compound has also been studied for its potential neuroprotective effects:

- Anticonvulsant Activity : In rodent models, this compound showed significant anticonvulsant activity when tested at doses of 30 mg/kg, indicating its potential as a treatment for epilepsy .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Test System | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | HepG2 Cell Line | 5-15 µM | |

| Antimicrobial | Staphylococcus aureus | MIC = 50-200 µg/mL | |

| Anticonvulsant | Rodent Model | 30 mg/kg |

Case Studies

- Anticancer Efficacy : A study focused on the effects of this compound on HepG2 cells revealed that treatment led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

- Neuroprotective Properties : In a model assessing seizure activity, administration of the compound resulted in a marked reduction in seizure frequency and duration, suggesting its potential utility in managing epilepsy.

Scientific Research Applications

Cancer Research

N-(cyclohexylmethyl)-2-hydrazinylpyridine-4-carboxamide has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival.

Case Study: Anticancer Activity

- Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests its potential as an anticancer agent targeting specific pathways involved in tumor growth .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, indicating potential applications in treating infections.

Case Study: Antimicrobial Efficacy

- Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), highlighting its potential as an antimicrobial agent .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study: Inflammation Model Study

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating its role in modulating inflammatory responses .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Chemical Reactions Analysis

Condensation Reactions

The hydrazinyl group (-NH-NH₂) at position 2 of the pyridine ring undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. This reaction is pivotal for synthesizing Schiff base derivatives, which are often explored for bioactivity or coordination chemistry.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. Steric hindrance from the cyclohexylmethyl group may slow kinetics compared to simpler analogs .

Cyclization Reactions

The hydrazine moiety participates in cyclization to form nitrogen-containing heterocycles. For example, reactions with diketones or α,β-unsaturated carbonyls yield triazoles or pyrazoles.

Structural Impact : The pyridine ring’s electron-withdrawing effect directs regioselectivity during cyclization .

Metal-Catalyzed Cross-Coupling

The hydrazine group can act as a directing group in transition-metal-catalyzed C–H functionalization, enabling arylation or alkylation at specific positions.

Limitation : Steric bulk from the cyclohexylmethyl group reduces catalytic efficiency compared to smaller substituents .

Oxidation and Reduction

The hydrazine group is redox-active, undergoing oxidation to diazenes or reduction to amines under controlled conditions.

Stability Note : The diazene derivative is prone to disproportionation in solution .

Coordination Chemistry

The hydrazine and carboxamide groups enable chelation with transition metals, forming complexes with potential catalytic or medicinal applications.

Ligand Behavior : The carboxamide oxygen and hydrazine nitrogen act as bidentate ligands, favoring octahedral or square-planar geometries .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and molecular differences between N-(cyclohexylmethyl)-2-hydrazinylpyridine-4-carboxamide and analogous carboxamides:

Key Observations:

Core Heterocycles :

- The main compound features a pyridine ring, whereas others incorporate piperidine or piperazine rings. Piperidine/piperazine systems confer conformational flexibility, which may enhance binding to biological targets compared to the rigid pyridine core.

In contrast, the chlorophenyl group in the piperazine derivative enhances electrophilicity and may increase bioavailability.

Functional Groups :

Physicochemical and Reactivity Comparisons

- Solubility: The cyclohexylmethyl group in the main compound likely reduces aqueous solubility compared to the smaller ethyl group in the piperazine derivative .

Synthetic Utility :

- Piperidine/piperazine derivatives are more commonly utilized, likely due to their stability and ease of functionalization.

Q & A

Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)-2-hydrazinylpyridine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a pyridine-4-carboxamide scaffold with cyclohexylmethyl and hydrazine moieties. Key steps include:

- Amide bond formation : Use coupling reagents like EDC/HOBt for activating carboxylic acids.

- Hydrazine introduction : React with hydrazine hydrate under controlled pH (pH 6–8) to avoid over-substitution.

- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to enhance yield .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (248.33 g/mol) via ESI-MS or MALDI-TOF. Fragmentation patterns help identify the hydrazinyl and cyclohexylmethyl groups .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve aromatic protons (pyridine ring at δ 7.5–8.5 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups .

- Elemental Analysis : Validate empirical formula (C₁₃H₂₀N₄O) with <0.3% deviation .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing or reactions .

- Hazard Mitigation : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Store in airtight containers away from oxidizers. For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do the compound’s physicochemical properties (e.g., solubility, stability) influence its applicability in catalytic or biological studies?

Methodological Answer:

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–12). Low aqueous solubility may require co-solvents (e.g., PEG 400) or salt formation. Solubility data guides formulation for biological assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrazine groups may oxidize; use antioxidants (e.g., BHT) in storage .

- Catalytic Activity : Screen in oxidation reactions (e.g., alcohol to ketone) using metal-free conditions. Compare turnover numbers (TON) with analogous hydrazine derivatives .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) or bioactivity results?

Methodological Answer:

- Spectral Discrepancies : For ambiguous NMR peaks, use 2D techniques (COSY, HSQC) to assign coupling. X-ray crystallography (e.g., COD Entry 2230670 protocols) provides definitive structural validation .

- Bioactivity Variability : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media). Use positive controls (e.g., isoniazid for hydrazine bioactivity) to calibrate dose-response curves .

Q. How can computational modeling predict the compound’s interaction with biological targets or enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to farnesyltransferase (PDB ID: 1SBN). Focus on hydrogen bonds between the hydrazine group and catalytic residues (e.g., Asp352) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions affecting affinity .

Q. What mechanistic insights explain its toxicity profile, and how can derivatives mitigate these risks?

Methodological Answer:

- Toxicity Pathways : Acute toxicity (Category 4) may arise from hydrazine-mediated ROS generation. Conduct in vitro assays (e.g., HepG2 cell viability with MTT) to quantify IC₅₀ .

- Derivative Design : Replace hydrazine with methylhydrazine or introduce electron-withdrawing groups (e.g., -CF₃) to reduce reactivity while retaining bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.